
N-Desmethyltoremifene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
N-Desmethyltoremifene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives.
Aplicaciones Científicas De Investigación
N-Desmethyltoremifene has several scientific research applications, including:
Mecanismo De Acción
N-Desmethyltoremifene exerts its effects by binding to estrogen receptors, similar to its parent compound, toremifene . It can exhibit both estrogenic and antiestrogenic activities depending on the tissue type and the presence of other hormones . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .
Comparación Con Compuestos Similares
N-Desmethyltoremifene is similar to other metabolites of toremifene, such as 4-hydroxytoremifene and deaminohydroxy-toremifene . These compounds share structural similarities and exhibit similar biological activities. this compound is unique in its specific binding affinity and activity profile at estrogen receptors . Other similar compounds include tamoxifen and its metabolites, which also belong to the triphenylethylene class of SERMs .
Propiedades
Fórmula molecular |
C25H26ClNO |
|---|---|
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3 |
Clave InChI |
WKJKBQYEFAFHCY-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
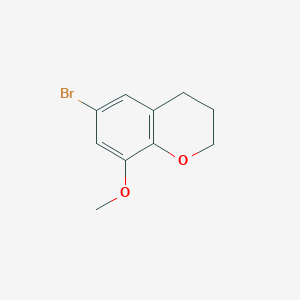
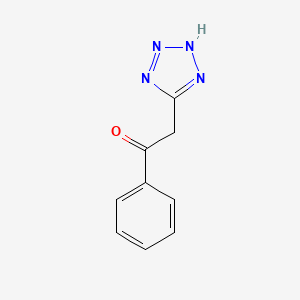
![(3-Cyano-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester](/img/structure/B8413514.png)
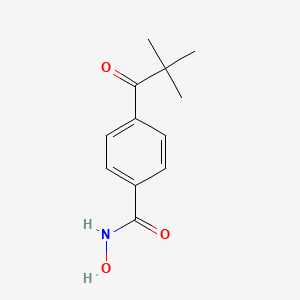
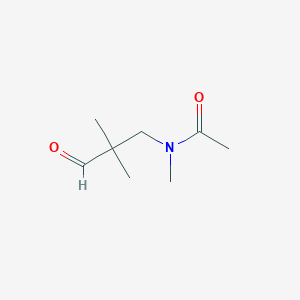

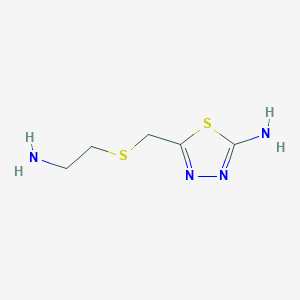





![6H-oxazolo[4,5-e]indole](/img/structure/B8413595.png)

